molecular formula C11H14FN B13040918 (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13040918
M. Wt: 179.23 g/mol
InChI Key: JPUNXCJAQJRPJN-NSHDSACASA-N
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Description

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a fluorine atom and a methyl group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions often include high pressure and temperature to achieve the desired enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.

    6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound without the fluorine atom.

Uniqueness

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1S)-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

JPUNXCJAQJRPJN-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@@H]2N)F

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)F

Origin of Product

United States

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